N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
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Overview
Description
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide is an organic compound with the molecular formula C18H25NO2 This compound is characterized by the presence of a benzyl group, a tetramethyloxolan ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Oxolan Ring: The tetramethyloxolan ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to study biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzyl group and the oxolan ring may facilitate binding to target proteins or enzymes, modulating their activity. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(propan-2-yl)prop-2-enamide
- N-Benzyl-5-methoxytryptamines
- N-Benzyl-2-propynylamine
Uniqueness
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide is unique due to the presence of the tetramethyloxolan ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and may contribute to its specific reactivity and biological activity.
Properties
IUPAC Name |
N-benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-6-16(20)19(13-14-10-8-7-9-11-14)15-12-17(2,3)21-18(15,4)5/h6-11,15H,1,12-13H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZOGIGMUAPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N(CC2=CC=CC=C2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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